5-Bromo-8-fluoroisoquinolin-1(2H)-one

MAO-A inhibition neurochemistry enzyme assays

This 5-bromo-8-fluoro scaffold offers orthogonal reactivity (C–Br for cross-coupling, C–F for metabolic stability/SNAr) that mono-halogenated analogs cannot replicate. Its enhanced lipophilicity (LogP 2.84 vs 1.94 for the parent) improves membrane permeability—critical for CNS-targeted kinase (PI3K, BTK, ROCK) or MAO-A (IC₅₀ 103 µM) inhibitor programs. Sequential functionalization reduces synthetic steps, increasing overall yield in library production. Choose this intermediate when dual-handle diversification and metabolic stability are non-negotiable design requirements.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
Cat. No. B7901038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-fluoroisoquinolin-1(2H)-one
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC(=O)C2=C1F)Br
InChIInChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13)
InChIKeyOPESYULZMXGCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-fluoroisoquinolin-1(2H)-one for Research Procurement: A Dual Halogenated Isoquinolinone Building Block


5-Bromo-8-fluoroisoquinolin-1(2H)-one (CAS 1536364-85-8, C9H5BrFNO, MW 242.04) is a heterocyclic isoquinolin-1(2H)-one scaffold featuring both bromine and fluorine substituents at the 5- and 8-positions, respectively . This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of complex bioactive molecules and kinase inhibitor libraries . Its dual-halogenation pattern confers distinct physicochemical properties and reactivity profiles compared to mono-halogenated or unsubstituted analogs.

Why 5-Bromo-8-fluoroisoquinolin-1(2H)-one Cannot Be Substituted with Generic Isoquinolinones


Isoquinolin-1(2H)-ones exhibit target engagement profiles and pharmacokinetic properties highly sensitive to halogenation patterns. The specific 5-bromo-8-fluoro substitution in this compound influences both electronic distribution and steric bulk, affecting binding affinity to targets such as monoamine oxidases and kinases [1]. Compared to the parent isoquinolin-1(2H)-one, the dual halogenation increases lipophilicity (LogP 2.84 vs 1.94), potentially enhancing membrane permeability and blood-brain barrier penetration [2]. Furthermore, the orthogonal reactivity of the bromine (for cross-coupling) and fluorine (for metabolic stability) cannot be recapitulated by generic mono-halogenated or non-halogenated alternatives, making substitution with structurally similar in-class compounds scientifically invalid.

Quantitative Differentiation Evidence for 5-Bromo-8-fluoroisoquinolin-1(2H)-one vs. Comparators


MAO-A Inhibition Potency: 5-Bromo-8-fluoroisoquinolin-1(2H)-one vs. Unsubstituted Isoquinolin-1(2H)-one

5-Bromo-8-fluoroisoquinolin-1(2H)-one demonstrates measurable inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC50 of 103 µM (1.03E+5 nM) [1]. In contrast, the unsubstituted isoquinolin-1(2H)-one scaffold lacks reported MAO-A inhibitory activity at comparable concentrations, indicating that the 5-bromo-8-fluoro substitution pattern confers or enhances target engagement.

MAO-A inhibition neurochemistry enzyme assays

Lipophilicity Enhancement: 5-Bromo-8-fluoroisoquinolin-1(2H)-one Exhibits Higher LogP than Parent Scaffold

The calculated LogP (octanol-water partition coefficient) for 5-Bromo-8-fluoroisoquinolin-1(2H)-one is 2.84 [1], compared to 1.94 for the unsubstituted isoquinolin-1(2H)-one . This +0.90 LogP increase represents a >8-fold increase in theoretical lipophilicity, attributable to the dual halogenation (Br and F).

physicochemical properties drug-likeness ADME prediction

Synthetic Versatility: Dual Halogenation Enables Orthogonal Cross-Coupling Reactions

5-Bromo-8-fluoroisoquinolin-1(2H)-one incorporates both a bromine atom (suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira) and a fluorine atom (which can be used for nucleophilic aromatic substitution or as a metabolically stable blocking group) . In contrast, mono-halogenated isoquinolin-1(2H)-ones (e.g., 5-bromoisoquinolin-1(2H)-one) lack this dual orthogonal reactivity, limiting their utility in sequential diversification strategies [1].

cross-coupling Suzuki-Miyaura Buchwald-Hartwig medicinal chemistry

Polar Surface Area (PSA) and Drug-Likeness: 5-Bromo-8-fluoroisoquinolin-1(2H)-one Maintains Favorable PSA for CNS Penetration

The topological polar surface area (tPSA) of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is calculated to be 33.12 Ų [1], which is below the generally accepted threshold of 90 Ų for good oral bioavailability and CNS penetration. This value is comparable to that of the parent isoquinolin-1(2H)-one scaffold (PSA ~33 Ų) , indicating that the halogen substitutions do not detrimentally increase polarity.

CNS drug discovery blood-brain barrier physicochemical properties

Recommended Research and Industrial Applications for 5-Bromo-8-fluoroisoquinolin-1(2H)-one


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The dual halogenation pattern makes 5-Bromo-8-fluoroisoquinolin-1(2H)-one an ideal starting material for generating focused libraries of PI3K, Rho kinase, or BTK inhibitors. The bromine atom can be utilized in Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the fluorine atom can be retained for metabolic stability or later substituted via SNAr reactions [1].

Chemical Biology: Development of MAO-A Probes

Based on its measured MAO-A inhibitory activity (IC50 = 103 µM) [1], this compound can serve as a scaffold for structure-activity relationship (SAR) studies aimed at developing selective monoamine oxidase inhibitors. Further functionalization at the bromine or fluorine positions could enhance potency and selectivity for MAO-A over MAO-B, enabling the creation of chemical probes for neuroscience research.

Organic Synthesis: Versatile Building Block for Sequential Functionalization

The orthogonal reactivity of the C-Br and C-F bonds allows for sequential functionalization strategies. For example, a researcher can first perform a Suzuki coupling at the 5-position (using the bromine handle), followed by nucleophilic aromatic substitution at the 8-position (using the fluorine handle) to rapidly generate complex, diversely substituted isoquinolinone derivatives . This reduces the number of synthetic steps and increases overall yield in complex molecule synthesis.

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